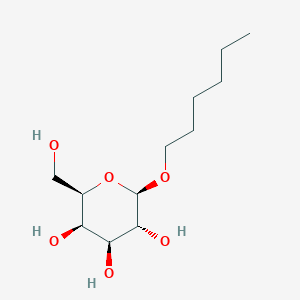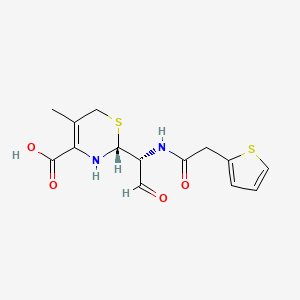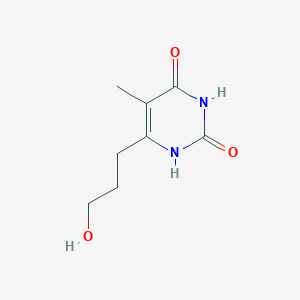
6-Hydroxypropylthymine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Hydroxypropylthymine is a derivative of thymine, a pyrimidine nucleobase found in DNA. This compound is characterized by the substitution of a hydrogen atom at position 6 of the thymine ring with a 3-hydroxypropyl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxypropylthymine typically involves the alkylation of thymine with 3-chloropropanol under basic conditions. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the nitrogen atom at position 6 of the thymine ring, resulting in the formation of this compound .
Industrial Production Methods: Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be essential to maximize yield and purity .
化学反应分析
Types of Reactions: 6-Hydroxypropylthymine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form 6-propylthymine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: 6-Oxopropylthymine
Reduction: 6-Propylthymine
Substitution: 6-Halopropylthymine (e.g., 6-chloropropylthymine, 6-bromopropylthymine).
科学研究应用
6-Hydroxypropylthymine has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of modified nucleobases and their interactions with other molecules.
Biology: The compound is utilized in studies of DNA damage and repair mechanisms, as it can mimic certain types of DNA lesions.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, is ongoing.
Industry: It may be used in the development of novel materials or as a precursor in the synthesis of other biologically active compounds
作用机制
The mechanism of action of 6-Hydroxypropylthymine involves its incorporation into DNA, where it can interfere with normal base pairing and replication processes. This can lead to mutations or the activation of DNA repair pathways. The compound may also interact with specific enzymes, such as thymidine kinase, which plays a role in nucleotide metabolism .
相似化合物的比较
Thymine: The parent compound, lacking the 3-hydroxypropyl group.
5-Hydroxymethyluracil: Another modified nucleobase with a hydroxymethyl group at position 5.
6-Methylthymine: A derivative with a methyl group at position 6 instead of a hydroxypropyl group
Uniqueness: 6-Hydroxypropylthymine is unique due to the presence of the 3-hydroxypropyl group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, interactions with enzymes, and its role in DNA structure and function .
属性
CAS 编号 |
156569-47-0 |
|---|---|
分子式 |
C8H12N2O3 |
分子量 |
184.19 g/mol |
IUPAC 名称 |
6-(3-hydroxypropyl)-5-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(3-2-4-11)9-8(13)10-7(5)12/h11H,2-4H2,1H3,(H2,9,10,12,13) |
InChI 键 |
OIEJBPVNLZZLGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=O)NC1=O)CCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


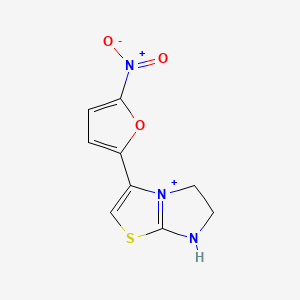
![5-(2-Oxo-hexahydro-thieno[3,4-D]imidazol-6-YL)-pentanoic acid (4-nitro-phenyl)-amide](/img/structure/B10759822.png)
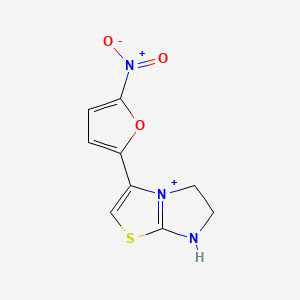
![N2-({[(4-Bromophenyl)methyl]oxy}carbonyl)-N1-[(1S)-1-formylpentyl]-L-leucinamide](/img/structure/B10759829.png)
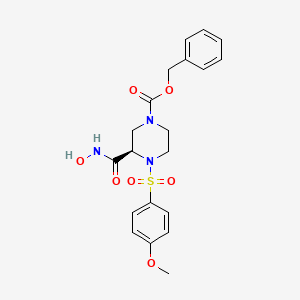
![2-N-[(4-methoxyphenyl)methyl]thiophene-2,5-disulfonamide](/img/structure/B10759844.png)
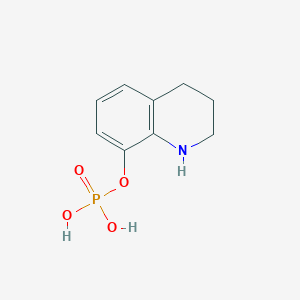

![[(4-{4-[4-(Difluoro-phosphono-methyl)-phenyl]-butyl}-phenyl)-difluoro-methyl]-phosphonic acid](/img/structure/B10759866.png)
![4-(Aminosulfonyl)-N-[(2,4-difluorophenyl)methyl]-benzamide](/img/structure/B10759874.png)
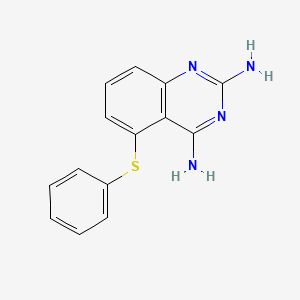
![N-Methyl-N-[3-(6-phenyl[1,2,4]triazolo[4,3-B]pyridazin-3-YL)phenyl]acetamide](/img/structure/B10759889.png)
